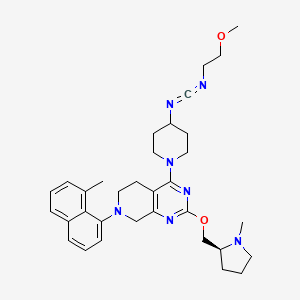

KRAS G12D inhibitor 9

Description

Properties

Molecular Formula |

C33H43N7O2 |

|---|---|

Molecular Weight |

569.7 g/mol |

IUPAC Name |

N-(2-methoxyethyl)-N'-[1-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl]methanediimine |

InChI |

InChI=1S/C33H43N7O2/c1-24-7-4-8-25-9-5-11-30(31(24)25)40-19-14-28-29(21-40)36-33(42-22-27-10-6-16-38(27)2)37-32(28)39-17-12-26(13-18-39)35-23-34-15-20-41-3/h4-5,7-9,11,26-27H,6,10,12-22H2,1-3H3/t27-/m0/s1 |

InChI Key |

BYHDIQXMLFJXAX-MHZLTWQESA-N |

Isomeric SMILES |

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCC(CC5)N=C=NCCOC)OC[C@@H]6CCCN6C |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCC(CC5)N=C=NCCOC)OCC6CCCN6C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of KRAS G12D Inhibitors: A Technical Guide

This in-depth technical guide serves to elucidate the mechanism of action of KRAS G12D inhibitors for researchers, scientists, and drug development professionals. While this guide will touch upon "KRAS G12D inhibitor 9," a potent inhibitor mentioned in patent WO2021108683A1, it will primarily leverage data from well-characterized non-covalent inhibitors like MRTX1133 and BI-2852 to provide a comprehensive understanding of this therapeutic class.[1]

The Kirsten rat sarcoma viral oncogene homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival.[2][3] The G12D mutation, a glycine to aspartate substitution at codon 12, renders the KRAS protein constitutively active by impairing its ability to hydrolyze GTP to GDP, leading to uncontrolled cell signaling and tumorigenesis.[2][4]

Mechanism of Action of Non-Covalent KRAS G12D Inhibitors

Unlike covalent inhibitors that target KRAS G12C, non-covalent inhibitors for KRAS G12D, such as MRTX1133 and BI-2852, employ a distinct mechanism. These small molecules are designed to bind with high affinity to a pocket on the KRAS protein, often the switch I/II pocket, which is present in both the active (GTP-bound) and inactive (GDP-bound) states of KRAS.[5][6][7]

By occupying this pocket, the inhibitors sterically hinder the protein-protein interactions necessary for KRAS function.[8] This includes blocking the interaction with:

-

Guanine nucleotide exchange factors (GEFs) , such as Son of Sevenless 1 (SOS1), which are responsible for loading GTP onto KRAS to activate it.[5][9]

-

GTPase activating proteins (GAPs) , which facilitate the hydrolysis of GTP to GDP to inactivate KRAS.[5][9]

-

Downstream effector proteins , such as RAF and PI3K, which propagate the signal to promote cell proliferation and survival.[5][9]

This multi-faceted inhibition effectively traps KRAS in a non-functional state, preventing downstream signaling.[9] For instance, BI-2852 has been shown to induce a nonfunctional dimer of KRAS, which prevents RAF binding.[10]

Impact on Downstream Signaling Pathways

The constitutive activity of KRAS G12D leads to the persistent activation of downstream pro-proliferative and survival pathways. The primary signaling cascades affected are the RAF/MEK/ERK (MAPK) pathway and the PI3K/AKT/mTOR pathway.[9][11] By inhibiting the interaction of KRAS G12D with its effectors, these inhibitors lead to a significant reduction in the phosphorylation of key downstream molecules like ERK1/2 and S6.[11][12]

Quantitative Data on KRAS G12D Inhibitors

The following tables summarize key quantitative data for the well-characterized KRAS G12D inhibitors, MRTX1133 and BI-2852.

Table 1: Binding Affinity and Potency of MRTX1133

| Parameter | Value | Cell Line/Assay | Reference |

| KD (GDP-loaded KRAS G12D) | ~0.2 pM | Biochemical Assay | [6][12] |

| IC50 (Binding to KRAS G12D) | <2 nM | Biochemical Assay | [6][12] |

| IC50 (ERK1/2 Phosphorylation) | ~5 nM | KRAS G12D-mutant cell lines | [12] |

| IC50 (Cell Viability) | ~5 nM | KRAS G12D-mutant cell lines | [12] |

| Selectivity (KRAS G12D vs KRAS WT) | ~700-fold | Binding Assay | [6] |

| Selectivity (KRAS G12D vs KRAS WT) | >1,000-fold | Cell Viability Assay | [12] |

Table 2: Binding Affinity and Potency of BI-2852

| Parameter | Value | Cell Line/Assay | Reference |

| KD (KRAS G12D) | 740 nM | Isothermal Titration Calorimetry (ITC) | [3] |

| IC50 (GTP-KRAS G12D :: SOS1) | 490 nM | AlphaScreen Assay | [3] |

| IC50 (GTP-KRAS G12D :: CRAF) | 770 nM | Biochemical Assay | [3] |

| IC50 (GTP-KRAS G12D :: PI3Kα) | 500 nM | Biochemical Assay | [3] |

| EC50 (pERK inhibition) | 5.8 µM | NCI-H358 cells | [3] |

Experimental Protocols

The characterization of KRAS G12D inhibitors involves a range of biochemical and cell-based assays.

Cell Viability/Proliferation Assay

This assay is used to determine the effect of the inhibitor on the growth of cancer cell lines.

-

Cell Plating: Cancer cells (e.g., NCI-H358) are seeded in 96-well plates at a density of approximately 1500 cells per well in a medium containing 10% Fetal Calf Serum (FCS).[5]

-

Compound Treatment: The following day, the inhibitor (e.g., BI-2852) is serially diluted and added to the cells, typically starting at a high concentration (e.g., 50 µM) with 1:5 dilutions.[5]

-

Incubation: The plates are incubated for 3 days at 37°C and 5% CO2.[5]

-

Quantification: Cell viability is quantified using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[5]

-

Data Analysis: Luminescence is measured, and the data is fitted to a sigmoidal curve using software like GraphPad Prism to determine the IC50 value.[5]

ERK Phosphorylation Assay (Western Blot)

This assay measures the inhibition of downstream signaling by assessing the phosphorylation status of ERK.

-

Cell Treatment: KRAS G12D-mutant cells are treated with varying concentrations of the inhibitor for a specified time.

-

Cell Lysis: Cells are lysed to extract total protein.

-

Protein Quantification: The total protein concentration is determined using a method like the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by incubation with secondary antibodies conjugated to a detectable enzyme (e.g., HRP).

-

Detection: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of p-ERK to total ERK.

Biochemical Binding Assays (e.g., AlphaLISA)

These assays quantify the direct binding of the inhibitor to the KRAS G12D protein and its ability to disrupt protein-protein interactions.

-

Assay Components: Recombinant KRAS G12D protein, a binding partner (e.g., SOS1 or RAF1), and the inhibitor are combined in a microplate.[8]

-

Detection System: An AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) system can be used, where donor and acceptor beads are brought into proximity when the protein-protein interaction occurs, generating a signal.

-

Inhibition Measurement: The inhibitor disrupts the protein-protein interaction, leading to a decrease in the AlphaLISA signal.[8]

-

Data Analysis: The signal is measured at different inhibitor concentrations to calculate an IC50 value for the disruption of the interaction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 3. opnme.com [opnme.com]

- 4. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Drugging an undruggable pocket on KRAS - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of KRAS G12D Inhibitor 9 (ERAS-4693): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the discovery, synthesis, and characterization of the potent and selective KRAS G12D inhibitor, designated as inhibitor 9 (also known as ERAS-4693). This document outlines the quantitative biochemical and cellular activity, details the experimental protocols for its evaluation, and presents a putative synthesis route based on available literature.

Core Data Summary

The following tables summarize the key quantitative data for KRAS G12D inhibitor 9 (ERAS-4693) as a potent and selective inhibitor of the KRAS G12D mutant protein.

| Biochemical Assay | Parameter | Value | Reference |

| Thermal Shift Assay | G12D Tm (°C) | 20.2 | [1] |

| Raf-RBD Binding (RRB) Assay | IC50 (nM) | 0.98 | [1] |

Table 1: Biochemical Activity of Inhibitor 9 (ERAS-4693)

| Cellular Assay | Cell Line | Parameter | Value | Reference |

| pERK Inhibition Assay | AsPC-1 (Pancreatic) | IC50 (nM) | 4.3 | [1] |

| 3D Cell Proliferation (CellTiter-Glo) | AsPC-1 (Pancreatic) | IC50 (nM) | 4.7 | |

| 3D Cell Proliferation (CellTiter-Glo) | HPAC (Pancreatic) | IC50 (nM) | 3.5 | |

| 3D Cell Proliferation (CellTiter-Glo) | SW 1990 (Pancreatic) | IC50 (nM) | 6.2 | |

| 3D Cell Proliferation (CellTiter-Glo) | GP2D (Colon) | IC50 (nM) | 1.8 | |

| 3D Cell Proliferation (CellTiter-Glo) | HCT-116 (Colon) | IC50 (nM) | 1.7 |

Table 2: Cellular Activity of Inhibitor 9 (ERAS-4693)

Signaling Pathways and Experimental Workflow

To visually represent the biological context and the discovery process, the following diagrams are provided.

Caption: KRAS G12D Signaling Pathway and Mechanism of Inhibition.

Caption: Experimental Workflow for KRAS G12D Inhibitor Discovery.

Synthesis of this compound (ERAS-4693)

The synthesis of ERAS-4693 is detailed in patent WO/2023018699. A general synthetic scheme is illustrated below, based on the procedures for analogous quinazoline-based KRAS inhibitors. The synthesis involves a multi-step process culminating in the formation of the final compound.

General Synthetic Scheme:

A plausible synthetic route involves the preparation of a substituted quinazoline core, followed by coupling with a bicyclic amine. The key steps would likely include:

-

Formation of the Quinazoline Core: This can be achieved through various methods, such as the reaction of an appropriately substituted anthranilic acid with a formamide or a related one-carbon source, followed by functional group manipulations to install the necessary substituents at the desired positions.

-

Halogenation of the Quinazoline Core: Introduction of a halogen, typically chlorine, at a key position on the quinazoline ring to enable subsequent nucleophilic aromatic substitution (SNAr) reactions.

-

SNAr Coupling: The halogenated quinazoline intermediate is then reacted with the desired bicyclic amine to form the final inhibitor.

Disclaimer: The detailed, step-by-step experimental procedures and characterization data for the synthesis of ERAS-4693 are proprietary and can be found within the specified patent documentation (WO/2023018699). Researchers should refer to this document for precise experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay measures the change in the thermal denaturation temperature (Tm) of the KRAS G12D protein upon binding of an inhibitor, indicating target engagement and stabilization.

-

Reagents and Materials:

-

Purified recombinant KRAS G12D protein

-

SYPRO Orange dye

-

Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP)

-

Inhibitor 9 (ERAS-4693) stock solution in DMSO

-

Real-time PCR instrument capable of fluorescence detection

-

-

Procedure:

-

Prepare a master mix containing the KRAS G12D protein and SYPRO Orange dye in the assay buffer.

-

Dispense the master mix into the wells of a 96-well PCR plate.

-

Add varying concentrations of Inhibitor 9 or DMSO (vehicle control) to the wells.

-

Seal the plate and centrifuge briefly.

-

Place the plate in the real-time PCR instrument.

-

Run a thermal melt protocol, gradually increasing the temperature from 25 °C to 95 °C, while continuously monitoring the fluorescence of the SYPRO Orange dye.

-

The Tm is determined by identifying the temperature at which the fluorescence signal is at its midpoint in the transition phase. The change in Tm (ΔTm) is calculated relative to the vehicle control.

-

pERK1/2 Inhibition Cellular Assay

This assay quantifies the ability of an inhibitor to block the phosphorylation of ERK1/2, a downstream effector in the KRAS signaling pathway, in a cellular context.

-

Reagents and Materials:

-

AsPC-1 cells (or other KRAS G12D mutant cell line)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Inhibitor 9 (ERAS-4693) stock solution in DMSO

-

Lysis buffer

-

Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2

-

Secondary antibodies conjugated to a detectable label (e.g., HRP or a fluorophore)

-

Detection reagents (e.g., chemiluminescent substrate or fluorescent plate reader)

-

-

Procedure:

-

Seed AsPC-1 cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Inhibitor 9 or DMSO for a specified period (e.g., 2-4 hours).

-

Aspirate the medium and lyse the cells with lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform an ELISA, Western blot, or other immunoassay to detect the levels of p-ERK and total ERK.

-

Normalize the p-ERK signal to the total ERK signal for each sample.

-

Plot the normalized p-ERK levels against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

3D Cell Proliferation Assay (CellTiter-Glo®)

This assay measures cell viability in a three-dimensional culture model by quantifying the amount of ATP, which is an indicator of metabolically active cells.

-

Reagents and Materials:

-

KRAS G12D mutant cancer cell lines (e.g., AsPC-1, HPAC)

-

Ultra-low attachment 96-well plates

-

Cell culture medium

-

Inhibitor 9 (ERAS-4693) stock solution in DMSO

-

CellTiter-Glo® 3D Cell Viability Assay reagent

-

-

Procedure:

-

Seed cells in ultra-low attachment plates to allow for spheroid formation.

-

After spheroid formation (typically 3-4 days), treat with a serial dilution of Inhibitor 9 or DMSO.

-

Incubate for an extended period (e.g., 5-7 days).

-

Allow the plates to equilibrate to room temperature.

-

Add the CellTiter-Glo® 3D reagent to each well.

-

Mix on an orbital shaker to induce cell lysis and stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

-

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of the inhibitor in a living organism using a tumor model derived from human cancer cells.

-

Materials and Methods:

-

Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

-

AsPC-1 pancreatic cancer cells

-

Matrigel

-

Inhibitor 9 (ERAS-4693) formulated for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously implant AsPC-1 cells mixed with Matrigel into the flank of the mice.

-

Monitor the mice for tumor growth.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer Inhibitor 9 or vehicle control according to the desired dosing schedule (e.g., once or twice daily by oral gavage or intraperitoneal injection).

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

-

References

Structural Biology of KRAS G12D in Complex with Inhibitor 9 (ERAS-4693): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology and biochemical characterization of the KRAS G12D mutant in complex with inhibitor 9, also known as ERAS-4693. This document details the binding characteristics, inhibitory potency, and the experimental methodologies used to elucidate the interaction between this potent inhibitor and its oncogenic target.

Introduction to KRAS G12D and Inhibitor 9 (ERAS-4693)

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell growth, proliferation, and survival.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers, with the G12D mutation being particularly prevalent in pancreatic, colorectal, and non-small cell lung cancers.[3] This mutation impairs the intrinsic GTPase activity of the KRAS protein, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling.[1]

Inhibitor 9 (ERAS-4693) is a potent and selective, non-covalent inhibitor of KRAS G12D.[4] It was developed through a structure-based drug design approach, targeting the switch-II pocket of the KRAS G12D protein.[4] This guide delves into the specifics of its interaction and the methodologies employed in its characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data for inhibitor 9 (ERAS-4693) in its interaction with KRAS G12D.

| Parameter | Value | Assay Condition | Reference |

| G12D Tm Shift (°C) | 20.2 | Differential Scanning Fluorimetry (DSF) with KRAS G12D GDP | [4] |

| G12D RRB IC50 (nM) | 0.98 | RAS-RAF Binding (RRB) assay with KRAS G12D | [4] |

| pERK IC50 (nM) | 4.3 | AsPC-1 cell line (homozygous KRAS G12D) | [4] |

Table 1: Biochemical and Cellular Potency of Inhibitor 9 (ERAS-4693)

| Parameter | Value | Assay Condition | Reference |

| WT RRB IC50 (nM) | >1000 | RAS-RAF Binding (RRB) assay with KRAS WT | [4] |

Table 2: Selectivity of Inhibitor 9 (ERAS-4693) for KRAS G12D over Wild-Type (WT)

Structural Insights

The binding mode of inhibitor 9 (ERAS-4693) within the switch-II pocket of KRAS G12D was elucidated through X-ray crystallography of a closely related analog, compound 8.[4] The crystal structure (PDB code: 8TXG) reveals key interactions that contribute to the inhibitor's potency and selectivity.[4] The quinazoline scaffold of the inhibitor series forms critical hydrogen bonds and hydrophobic interactions within the pocket.[4] A key feature is the interaction of the bridged amine moiety with the aspartate at position 12 (Asp12) of the mutant KRAS, a crucial element for its selectivity.[4]

Signaling Pathways and Experimental Workflows

KRAS Signaling Pathway

The following diagram illustrates the canonical KRAS signaling pathway, which is aberrantly activated by the G12D mutation.

Caption: The KRAS signaling cascade initiated by growth factor binding.

Experimental Workflow for Inhibitor Characterization

The following diagram outlines the typical workflow for characterizing a KRAS G12D inhibitor like ERAS-4693.

Caption: Workflow for the characterization of KRAS G12D inhibitors.

Experimental Protocols

Recombinant KRAS G12D Protein Expression and Purification

Objective: To produce high-purity recombinant KRAS G12D protein for biochemical and structural studies.

Protocol:

-

Transformation: The human KRAS G12D gene (residues 1-185) is cloned into a suitable expression vector (e.g., pET) with an N-terminal His-tag and transformed into E. coli BL21(DE3) cells.

-

Cell Culture and Induction: Transformed cells are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated overnight at 18°C.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors), and lysed by sonication or high-pressure homogenization.

-

Affinity Chromatography: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with lysis buffer containing 20 mM imidazole, and the His-tagged KRAS G12D is eluted with lysis buffer containing 250 mM imidazole.

-

Tag Cleavage and Further Purification: The His-tag is cleaved by incubation with a specific protease (e.g., TEV protease). The protein is further purified by ion-exchange chromatography followed by size-exclusion chromatography to ensure high purity and homogeneity.

-

Quality Control: The purity and identity of the protein are confirmed by SDS-PAGE and mass spectrometry.

RAS-RAF Binding (RRB) Assay

Objective: To measure the inhibitory effect of compounds on the interaction between KRAS G12D and the RAS-binding domain (RBD) of RAF1.

Protocol:

-

Reagents: Biotinylated-KRAS G12D (loaded with GDP), GST-tagged RAF1-RBD, and a detection system such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA.

-

Assay Plate Preparation: Serially diluted inhibitor 9 is added to a 384-well assay plate.

-

Reaction Mixture: A mixture of biotinylated-KRAS G12D and GST-RAF1-RBD in assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% BSA) is prepared.

-

Incubation: The reaction mixture is added to the assay plate and incubated at room temperature for a specified time (e.g., 60 minutes) to allow for protein-protein interaction and inhibitor binding.

-

Detection: Detection reagents (e.g., streptavidin-Europium cryptate and anti-GST-XL665 for HTRF) are added, and the plate is incubated in the dark.

-

Data Acquisition: The signal (e.g., HTRF ratio) is read on a plate reader. The IC50 value is calculated from the dose-response curve.

pERK Inhibition Cellular Assay

Objective: To assess the ability of inhibitor 9 to block KRAS G12D-mediated downstream signaling in a cellular context by measuring the phosphorylation of ERK.

Protocol:

-

Cell Culture: AsPC-1 cells, which have a homozygous KRAS G12D mutation, are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) to 80-90% confluency.

-

Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The media is then replaced with serum-free media for synchronization, followed by treatment with a serial dilution of inhibitor 9 for a defined period (e.g., 2 hours).

-

Cell Lysis: After treatment, the cells are washed with cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

Detection of pERK: The levels of phosphorylated ERK (pERK1/2) and total ERK are measured using an immunoassay such as ELISA, Western blot, or an in-cell Western assay.

-

Data Analysis: The ratio of pERK to total ERK is calculated for each treatment condition. The IC50 value is determined by plotting the percentage of pERK inhibition against the inhibitor concentration.

Differential Scanning Fluorimetry (DSF)

Objective: To determine the thermal stabilization of KRAS G12D upon binding of inhibitor 9.

Protocol:

-

Reaction Setup: A reaction mixture containing purified KRAS G12D protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and either inhibitor 9 or DMSO (vehicle control) is prepared in a suitable buffer.

-

Thermal Denaturation: The reaction is performed in a real-time PCR instrument. The temperature is gradually increased in small increments (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

-

Fluorescence Measurement: The fluorescence intensity is measured at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic regions, leading to an increase in fluorescence.

-

Data Analysis: The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined from the midpoint of the sigmoidal melting curve. The change in Tm (ΔTm) in the presence of the inhibitor compared to the control is calculated.

Conclusion

Inhibitor 9 (ERAS-4693) represents a significant advancement in the development of targeted therapies for KRAS G12D-driven cancers. Its high potency and selectivity, as demonstrated by the quantitative data presented, are a result of a meticulous structure-based design process. The experimental protocols detailed in this guide provide a framework for the continued evaluation and optimization of KRAS G12D inhibitors, paving the way for novel therapeutic strategies against this challenging oncogenic driver.

References

- 1. Crystal Packing Reveals a Potential Autoinhibited KRAS Dimer Interface and a Strategy for Small-Molecule Inhibition of RAS Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RAS-RAF Pathway Assays [promega.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-Based Design and Synthesis of Potent and Selective KRAS G12D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Unraveling the Signal: How the KRAS G12D Inhibitor MRTX1133 Disrupts Oncogenic Pathways

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The KRAS G12D mutation is a formidable driver of oncogenesis, particularly in aggressive cancers like pancreatic ductal adenocarcinoma (PDAC). This mutation constitutively activates downstream signaling pathways, leading to uncontrolled cell proliferation and survival. MRTX1133, a selective, non-covalent inhibitor of KRAS G12D, represents a significant advancement in targeting this previously "undruggable" mutation. This document provides a comprehensive technical overview of the signaling pathways affected by MRTX1133, supported by quantitative data, detailed experimental methodologies, and illustrative diagrams to facilitate a deeper understanding of its mechanism of action.

The Central Role of KRAS G12D in Cancer and the Advent of MRTX1133

The KRAS gene product is a GTPase that functions as a molecular switch in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] The G12D mutation impairs this regulatory cycle, locking KRAS in a perpetually "on" state.[1] This sustained signaling activates pro-tumorigenic downstream effector pathways, primarily the RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and metabolic reprogramming.[1]

MRTX1133 is a highly potent and selective small-molecule inhibitor that non-covalently binds to the GDP-bound (inactive) state of KRAS G12D.[1][2][3] This interaction prevents the subsequent activation of KRAS, thereby inhibiting its downstream signaling functions.[4]

Core Signaling Cascades Disrupted by MRTX1133

MRTX1133's therapeutic effect stems from its ability to suppress the key signaling pathways aberrantly activated by the KRAS G12D mutation.

The MAPK/ERK Signaling Axis

A primary consequence of KRAS G12D activation is the hyper-stimulation of the MAPK/ERK pathway. MRTX1133 effectively curtails this signaling cascade.

References

- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-tumor efficacy of a potent and selective non-covalent KRASG12D inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

In Vitro Characterization of KRAS G12D Inhibitor 9: A Technical Guide

This technical guide provides an in-depth overview of the in vitro characterization of KRAS G12D inhibitor 9, a potent and selective inhibitor targeting the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) with the G12D mutation. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapy research.

The KRAS protein is a critical GTPase that functions as a molecular switch in signal transduction pathways, regulating cell growth, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12D substitution being particularly prevalent in pancreatic, colorectal, and lung cancers.[1][2] This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling through pathways such as the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, ultimately driving tumorigenesis.[1][3][4]

This compound is a small molecule designed to block the formation of the active GTP-KRAS complex. By binding to the mutant protein, it impedes downstream signaling, selectively inhibits the proliferation of cancer cells harboring the KRAS mutation, and induces apoptosis.[5]

Quantitative Biological Data Summary

The following tables summarize the key quantitative metrics defining the potency, binding affinity, and cellular activity of this compound.

Table 1: Binding Affinity and Potency

| Parameter | Value | Target/Conditions | Reference |

| Dissociation Constant (Kd) | 92 μM | KRAS Protein | [5] |

| Binding Affinity (ΔG) | -5.38 kcal/mol | KRAS G12D Protein | [5] |

| -5.41 kcal/mol | KRAS G12C Protein | [5] | |

| -3.97 kcal/mol | KRAS Q61H Protein | [5] |

Table 2: Cellular Activity (Non-Small Cell Lung Cancer Cell Lines)

| Cell Line | IC50 Value (72h) | Key Features | Reference |

| H2122 | 39.56 - 66.02 μM | KRAS Mutant | [5] |

| H358 | 39.56 - 66.02 μM | KRAS Mutant | [5] |

| H460 | 39.56 - 66.02 μM | KRAS Mutant | [5] |

| CCD-19Lu | No significant inhibition | Normal Lung Fibroblast | [5] |

Signaling Pathway and Mechanism of Action

This compound functions by preventing the activation of the KRAS protein, thereby inhibiting two major downstream pro-proliferative and survival pathways: the RAF/MEK/ERK pathway and the PI3K/AKT pathway. The inhibitor has been shown to reduce the phosphorylation levels of key downstream effectors CRAF and AKT in a dose-dependent manner.[5]

Experimental Protocols

The following sections detail generalized methodologies for the key in vitro assays used to characterize this compound.

Biochemical Binding Affinity Assay (e.g., MicroScale Thermophoresis)

This assay quantifies the binding affinity (Kd) between the inhibitor and the target protein in solution.

Methodology:

-

Protein Preparation: Recombinant KRAS G12D protein is expressed and purified.

-

Fluorescent Labeling: The protein is labeled with a fluorescent dye (e.g., NHS-ester dye) according to the manufacturer's protocol. The concentration of the labeled protein is kept constant for the experiment.

-

Inhibitor Dilution: A serial dilution of this compound is prepared in the assay buffer.

-

Incubation: The labeled KRAS G12D protein is mixed with each inhibitor concentration and incubated to allow binding to reach equilibrium.

-

Measurement: Samples are loaded into glass capillaries, and thermophoresis is measured using an MST instrument. An infrared laser creates a microscopic temperature gradient, and the movement of molecules is tracked by the fluorescent signal.

-

Data Analysis: The change in normalized fluorescence is plotted against the logarithm of the inhibitor concentration. The dissociation constant (Kd) is determined by fitting the resulting binding curve to the appropriate model.

Cell Proliferation Assay (e.g., MTT Assay)

This colorimetric assay determines the inhibitor's effect on the metabolic activity of cancer cell lines, serving as an indicator of cell viability and proliferation to calculate the IC50 value.

Methodology:

-

Cell Seeding: Human cancer cell lines (e.g., Panc 04.03, H358) are seeded into 96-well plates at a density of approximately 2.4 x 104 cells per well and incubated for 24 hours to allow for attachment.[6]

-

Inhibitor Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.[6]

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).[5][6]

-

MTT Addition: After incubation, the supernatant is discarded, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 4 hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.[6]

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[6]

-

Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: The absorbance values are normalized to the vehicle control. The IC50 value is calculated by plotting the percentage of cell viability against the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot for Downstream Signaling

This technique is used to detect the phosphorylation status of key proteins in the KRAS signaling pathway (e.g., CRAF, AKT, ERK), providing direct evidence of target engagement and pathway inhibition within the cell.

Methodology:

-

Cell Treatment and Lysis: KRAS G12D mutant cells are treated with this compound at various concentrations (e.g., 25-100 µM) for a set time (e.g., 48 hours).[5] Cells are then washed and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).

-

Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with primary antibodies specific to the phosphorylated forms of target proteins (e.g., p-CRAF, p-AKT) and total protein controls.

-

Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to a loading control (e.g., β-actin) or the total protein level to determine the dose-dependent inhibitory effect.[5]

Cell Cycle and Apoptosis Analysis

Flow cytometry-based assays are used to determine the inhibitor's impact on cell cycle progression and its ability to induce programmed cell death (apoptosis).

Methodology:

-

Cell Treatment: NSCLC cells are treated with this compound (0-100 µM) for 24 hours (for cell cycle) or 48 hours (for apoptosis).[5]

-

Cell Harvesting: Cells are harvested, washed with PBS, and prepared for staining.

-

Staining:

-

For Cell Cycle: Cells are fixed (e.g., with cold ethanol) and stained with a DNA-intercalating dye like Propidium Iodide (PI) in the presence of RNase.

-

For Apoptosis: Cells are stained with Annexin V (conjugated to a fluorophore like FITC) and a viability dye like PI. Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells.

-

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer.

-

Data Analysis:

-

Cell Cycle: The distribution of cells in different phases (G0/G1, S, G2/M) is quantified based on DNA content (fluorescence intensity). This compound has been shown to cause a significant increase in the G2/M phase population.[5]

-

Apoptosis: The percentage of apoptotic cells (Annexin V positive, PI negative/positive) is determined. The inhibitor has been observed to significantly increase apoptosis after 48 hours of treatment.[5]

-

References

- 1. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 3. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Preclinical Development of Specific KRAS G12D Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12D mutation being particularly prevalent in aggressive malignancies such as pancreatic, colorectal, and lung cancers.[1][2][3] For decades, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP. However, recent breakthroughs have led to the development of specific inhibitors, heralding a new era in targeted cancer therapy. This technical guide provides an in-depth overview of the preclinical development of specific KRAS G12D inhibitors, focusing on their mechanism of action, key preclinical data, and the experimental methodologies used for their characterization.

The KRAS G12D Signaling Pathway

The KRAS protein is a small GTPase that functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[4] This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), like SOS1, which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis. The G12D mutation, a glycine-to-aspartate substitution at codon 12, impairs the intrinsic GTPase activity, rendering the protein insensitive to GAP-mediated inactivation.[5] This results in a constitutively active, GTP-bound state, leading to persistent downstream signaling.

The primary downstream effector pathways activated by KRAS G12D are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for promoting cell proliferation, survival, and differentiation.[4][6][7]

Caption: The KRAS G12D signaling cascade.

Key Preclinical KRAS G12D Inhibitors

The development of KRAS G12D inhibitors has been challenging due to the lack of a cysteine residue for covalent targeting, which proved successful for G12C inhibitors.[1] Consequently, efforts have focused on developing potent and selective non-covalent inhibitors that bind to a pocket on the KRAS protein, often the switch-II pocket, thereby locking it in an inactive state.[1][8]

Data Presentation: In Vitro Potency

The following table summarizes the in vitro potency of leading KRAS G12D inhibitors currently in preclinical and early clinical development.

| Inhibitor | Company/Developer | Mechanism of Action | Target State | IC50 / Kd | Selectivity (vs. WT KRAS) | Citation(s) |

| MRTX1133 | Mirati Therapeutics | Non-covalent, Switch-II pocket binder | Binds both GDP and GTP states | Single-digit nM (cellular) | >1000-fold | [1][9][10] |

| BI 3706674 | Boehringer Ingelheim | Non-covalent, pan-KRAS inhibitor | GDP-bound state | 1.5 nM (SOS1 interaction) | N/A (pan-inhibitor) | [11] |

| HRS-4642 | Jiangsu Hengrui Medicine | Non-covalent | GDP-bound state | Potent inhibition of SOS1/RAF1 binding | High selectivity | [12] |

| RMC-9805 | Revolution Medicines | Covalent, Tri-complex with Cyclophilin A | GTP-bound state ("ON" state) | N/A | Selective over WT and other mutants | [6] |

| Paluratide | N/A | Pan-RAS inhibitor | Disrupts SOS1 interaction | Kd: 0.043 nM | N/A (pan-inhibitor) | [13] |

Data Presentation: In Vivo Efficacy

The anti-tumor activity of these inhibitors has been evaluated in various preclinical cancer models, primarily cell-derived xenografts (CDX) and patient-derived xenografts (PDX).

| Inhibitor | Cancer Model | Dosing Regimen | Efficacy Readout | Citation(s) |

| MRTX1133 | HPAC (Pancreatic CDX) | 30 mg/kg, BID, IP | 85% tumor regression | [14] |

| MRTX1133 | Panc 04.03 (Pancreatic CDX) | 30 mg/kg, BID, IP | 73% tumor regression | [15] |

| BI 3706674 | KRAS G12V PDX (NSCLC, Pancreatic, Colorectal) | 30 mg/kg, BID, Oral | Tumor regression | [11][16] |

| HRS-4642 | AsPC-1 (Pancreatic CDX), GP2d (Colorectal CDX) | N/A | Significant tumor growth inhibition | [12] |

| RMC-9805 | PDAC and CRC Xenograft Models | N/A | Restricted tumor growth | [6] |

Experimental Protocols

The characterization of KRAS G12D inhibitors involves a suite of biochemical, cell-based, and in vivo assays to determine potency, selectivity, mechanism of action, and anti-tumor efficacy.

Experimental Workflow

The general workflow for identifying and validating a novel KRAS G12D inhibitor follows a multi-stage process from initial screening to in vivo testing.

Caption: A generalized preclinical drug discovery workflow.

Biochemical Assays

-

Homogeneous Time-Resolved Fluorescence (HTRF): This assay is commonly used in high-throughput screening to identify compounds that disrupt protein-protein interactions.[17][18]

-

Protocol Outline (KRAS::RAF Interaction):

-

Recombinant, purified KRAS G12D (e.g., GST-tagged) and RAF-RBD (e.g., His-tagged) are used.

-

KRAS is loaded with a non-hydrolyzable GTP analog (GTPγS).

-

The proteins are incubated with test compounds in a microtiter plate.

-

HTRF detection reagents (e.g., anti-GST-Europium and anti-His-XL665) are added.

-

The plate is read on an HTRF-compatible reader. A decrease in the HTRF signal indicates disruption of the KRAS-RAF interaction.

-

-

-

Surface Plasmon Resonance (SPR): SPR is used to measure the binding affinity and kinetics (kon/koff rates) of an inhibitor to the target protein in real-time.[18]

-

Protocol Outline:

-

Recombinant KRAS G12D protein is immobilized on a sensor chip surface.

-

A solution containing the inhibitor at various concentrations is flowed over the chip.

-

Binding of the inhibitor to KRAS G12D causes a change in the refractive index at the surface, which is measured and reported in response units (RU).

-

The association and dissociation phases are monitored to calculate the dissociation constant (Kd).

-

-

Cell-Based Assays

-

Cell Proliferation/Viability Assay: These assays determine the ability of an inhibitor to suppress the growth of cancer cells harboring the KRAS G12D mutation.

-

Protocol Outline (e.g., using CellTiter-Glo):

-

KRAS G12D mutant cancer cells (e.g., AsPC-1, HPAC) are seeded in 96- or 384-well plates.

-

Cells are treated with a serial dilution of the test inhibitor for a defined period (e.g., 72 hours).

-

The CellTiter-Glo reagent, which measures ATP levels as an indicator of cell viability, is added to each well.

-

Luminescence is measured using a plate reader.

-

Data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression.

-

-

-

Western Blot for Pathway Modulation: This technique is used to confirm that the inhibitor is acting on its intended target by measuring the phosphorylation status of downstream signaling proteins like ERK and AKT.

-

Protocol Outline:

-

KRAS G12D mutant cells are treated with the inhibitor for a short period (e.g., 2-6 hours).

-

Cells are lysed, and protein concentration is determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, p-AKT, and total AKT.

-

After incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. A reduction in the p-ERK/total ERK ratio indicates target engagement.

-

-

In Vivo Tumor Models

-

Cell-Derived Xenograft (CDX) Models: These models involve the subcutaneous implantation of human cancer cell lines into immunocompromised mice.[19]

-

Protocol Outline:

-

Immunocompromised mice (e.g., nude or NSG) are subcutaneously injected with a suspension of KRAS G12D mutant cancer cells (e.g., MIA PaCa-2).[20]

-

Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Mice are randomized into vehicle and treatment groups.

-

The inhibitor is administered according to a defined schedule (e.g., daily oral gavage or twice-daily IP injection).[14]

-

Tumor volume and body weight are measured regularly.

-

Efficacy is reported as Tumor Growth Inhibition (TGI) or tumor regression.

-

-

-

Patient-Derived Xenograft (PDX) Models: PDX models involve the implantation of tumor fragments from a patient directly into mice, which often better recapitulate the heterogeneity of human tumors.[19][21]

-

Protocol Outline:

-

Fresh tumor tissue from a patient with a KRAS G12D-mutated cancer is surgically implanted into immunocompromised mice.

-

Once the tumors are established, they can be passaged to subsequent cohorts of mice for drug testing.

-

The treatment and monitoring protocol is similar to that for CDX models.

-

-

Mechanism of Action Visualization

The majority of promising KRAS G12D inhibitors, such as MRTX1133, are non-covalent molecules that bind to the switch-II pocket of the KRAS protein. This allosterically inhibits its function by preventing the protein-protein interactions necessary for downstream pathway activation.[1][15]

References

- 1. jetir.org [jetir.org]

- 2. What are KRAS G12D inhibitors and how do they work? [synapse.patsnap.com]

- 3. jetir.org [jetir.org]

- 4. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma [mdpi.com]

- 5. Activated KrasG12D is associated with invasion and metastasis of pancreatic cancer cells through inhibition of E-cadherin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A small molecule with big impact: MRTX1133 targets the KRASG12D mutation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mirati Therapeutics Reports Investigational Adagrasib (MRTX849) Preliminary Data Demonstrating Tolerability and Durable Anti-Tumor Activity as well as Initial MRTX1133 Preclinical Data - BioSpace [biospace.com]

- 10. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BI-3706674, a potent KRAS oncogene inhibitor with efficacy in KRAS WTamp and G12V-driven cancers | BioWorld [bioworld.com]

- 12. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Paluratide - Wikipedia [en.wikipedia.org]

- 14. aacrjournals.org [aacrjournals.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]

- 18. reactionbiology.com [reactionbiology.com]

- 19. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. championsoncology.com [championsoncology.com]

The Precision of Interaction: A Technical Guide to KRAS G12D Inhibitor Target Engagement and Binding Kinetics

For Researchers, Scientists, and Drug Development Professionals

The pursuit of effective therapies targeting the notorious KRAS G12D mutation has entered a new era of precision. Understanding the intricate dance between small molecule inhibitors and their oncogenic target is paramount for the development of potent and selective therapeutics. This technical guide provides an in-depth exploration of the core principles and methodologies used to characterize the target engagement and binding kinetics of KRAS G12D inhibitors.

Note on "Inhibitor 9": The following guide utilizes the well-characterized, potent, and selective non-covalent KRAS G12D inhibitor, MRTX1133, as a primary example to illustrate the experimental principles and data presentation. The methodologies described are broadly applicable to the characterization of other inhibitors targeting KRAS G12D, such as TH-Z835 and HRS-4642, which are also included for comparative analysis.

Quantitative Data Summary

A comprehensive understanding of an inhibitor's potency and kinetic profile is essential for predicting its biological activity. The following tables summarize key quantitative data for prominent KRAS G12D inhibitors, facilitating a comparative analysis of their biochemical and cellular activities.

Table 1: Biochemical Binding Kinetics and Affinity Data for KRAS G12D Inhibitors

| Inhibitor | Target | Method | KD (nM) | ka (M-1s-1) | kd (s-1) | Reference |

| MRTX1133 | KRAS G12D | SPR | ~0.0002 (estimated) | Not Reported | Significantly Slower | [1] |

| MRTX1133 | KRAS G12D | Biochemical Competition | 0.4 | Not Applicable | Not Applicable | [2] |

| TH-Z835 | KRAS G12D | ITC | Not Reported | Not Applicable | Not Applicable | [3] |

| HRS-4642 | KRAS G12D | Not Specified | 0.083 | Not Reported | Not Reported | [4] |

Note: The KD for MRTX1133 is exceptionally high, and in some cases, is an estimation as it is beyond the accurate detection limits of the instrumentation[1].

Table 2: Cellular Target Engagement and Anti-proliferative Activity of KRAS G12D Inhibitors

| Inhibitor | Cell Line (KRAS G12D) | Assay | IC50 (nM) | EC50 (nM) | ΔTm (°C) | Reference |

| MRTX1133 | AGS | pERK Inhibition | 2 | Not Reported | Not Reported | [1] |

| MRTX1133 | AGS | 2D Viability | 6 | Not Reported | Not Reported | [1] |

| MRTX1133 | SW1990 | 2D Viability | 11 | Not Reported | Not Reported | [5] |

| MRTX1133 | ASPC1 | 2D Viability | 21 | Not Reported | Not Reported | [5] |

| MRTX1133 | PANC-1 | 2D Viability | > 3,125 | Not Reported | Not Reported | [5] |

| TH-Z835 | Panc 04.03 | Cell Proliferation | 43.8 | Not Reported | Not Reported | [6] |

| HRS-4642 | Various Solid Tumors | Clinical Trial (Phase 1) | Not Applicable | Not Applicable | Not Reported | [7] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a deeper understanding. The following diagrams, generated using the DOT language, illustrate the KRAS signaling pathway and the workflows of key experimental techniques.

KRAS Signaling Pathway

Caption: The KRAS signaling cascade, a key regulator of cell growth and survival.

Experimental Workflow: Surface Plasmon Resonance (SPR)

Caption: Workflow for determining binding kinetics using Surface Plasmon Resonance.

Experimental Workflow: Isothermal Titration Calorimetry (ITC)

Caption: Workflow for measuring binding affinity and thermodynamics via ITC.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

Caption: Workflow for assessing target engagement in cells using CETSA.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are intended to serve as a comprehensive resource for researchers aiming to characterize KRAS G12D inhibitors.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of an inhibitor binding to KRAS G12D.

Materials:

-

Recombinant human KRAS G12D protein (GDP-bound)

-

KRAS G12D inhibitor

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine-HCl)

-

Running buffer (e.g., HBS-EP+, pH 7.4)

-

Regeneration solution (e.g., Glycine-HCl, pH 2.0)

Methodology:

-

Protein Immobilization:

-

Equilibrate the sensor chip with running buffer at a constant flow rate (e.g., 10 µL/min).

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject the KRAS G12D protein (e.g., 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached (e.g., 2000-4000 RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

-

A reference flow cell is typically prepared using the same activation and deactivation steps without protein immobilization.

-

-

Binding Analysis:

-

Prepare a serial dilution of the KRAS G12D inhibitor in running buffer (e.g., 0.1 nM to 1 µM).

-

Perform a kinetics analysis by injecting each inhibitor concentration over the KRAS G12D and reference flow cells at a high flow rate (e.g., 30 µL/min) to minimize mass transport effects.

-

Allow for an association phase (e.g., 120-180 seconds) followed by a dissociation phase where only running buffer flows over the chip (e.g., 300-600 seconds).

-

Between each inhibitor injection cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound inhibitor.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

-

Fit the resulting sensorgrams to a 1:1 Langmuir binding model using the instrument's analysis software to determine the ka, kd, and KD values.

-

Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics

Objective: To determine the binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of an inhibitor binding to KRAS G12D.

Materials:

-

Recombinant human KRAS G12D protein (GDP-bound)

-

KRAS G12D inhibitor

-

ITC instrument

-

ITC cell and syringe

-

Matched buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM MgCl2, pH 7.4)

Methodology:

-

Sample Preparation:

-

Thoroughly dialyze the KRAS G12D protein against the ITC buffer.

-

Dissolve the inhibitor in the final dialysis buffer to ensure a precise buffer match.

-

Degas both the protein and inhibitor solutions immediately before the experiment.

-

Accurately determine the concentrations of the protein and inhibitor solutions.

-

-

ITC Experiment:

-

Load the KRAS G12D protein solution (e.g., 10-20 µM) into the sample cell.

-

Load the inhibitor solution (e.g., 100-200 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

-

Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

-

Perform a series of injections (e.g., 20-30 injections of 1-2 µL) of the inhibitor into the protein solution, with sufficient time between injections for the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat change for each injection peak to generate a binding isotherm.

-

Perform a control experiment by injecting the inhibitor into the buffer alone to determine the heat of dilution, which is then subtracted from the experimental data.

-

Fit the corrected binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software to obtain the KD, ΔH, and stoichiometry (n).

-

The change in entropy (ΔS) can be calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS, where ΔG = -RTln(KA) and KA = 1/KD.

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm target engagement of a KRAS G12D inhibitor in a cellular context by measuring the change in the protein's thermal stability.

Materials:

-

KRAS G12D-mutant cancer cell line (e.g., AsPC-1, SW1990)

-

KRAS G12D inhibitor

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS)

-

Protease and phosphatase inhibitors

-

Equipment for cell lysis (e.g., sonicator, freeze-thaw)

-

Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)

-

Antibodies specific for KRAS

Methodology:

-

Cell Treatment:

-

Seed cells and grow to a suitable confluency.

-

Treat the cells with the KRAS G12D inhibitor at various concentrations or a single high concentration for a defined period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

-

-

Thermal Challenge:

-

Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a thermal cycler, followed by cooling to room temperature.

-

-

Lysis and Fractionation:

-

Lyse the cells by a method such as freeze-thaw cycles or sonication.

-

Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction (containing denatured protein) by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

-

-

Detection and Analysis:

-

Collect the supernatant (soluble fraction) and determine the protein concentration.

-

Analyze the amount of soluble KRAS G12D in each sample using a quantitative method like Western blotting or ELISA.

-

Plot the percentage of soluble KRAS G12D as a function of temperature for both the inhibitor-treated and vehicle-treated samples to generate melting curves.

-

Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured.

-

The difference in Tm between the inhibitor-treated and vehicle-treated samples (ΔTm) indicates the degree of thermal stabilization upon inhibitor binding, confirming target engagement.

-

By employing these robust methodologies, researchers can gain a comprehensive understanding of the target engagement and binding kinetics of KRAS G12D inhibitors, paving the way for the rational design and development of more effective cancer therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Anti-tumor efficacy of HRS-4642 and its potential combination with proteasome inhibition in KRAS G12D-mutant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 6. Discovery of potent and noncovalent KRASG12D inhibitors: Structure-based virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KRAS G12C & G12D inhibitors show early activity in solid tumours [dailyreporter.esmo.org]

Cellular Uptake and Distribution of KRAS G12D Inhibitors: A Technical Overview

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a critical signaling molecule that, when mutated, can drive the growth of numerous cancers, including pancreatic, colorectal, and lung cancers. The G12D mutation is one of the most common and aggressive KRAS mutations. The development of direct inhibitors targeting KRAS G12D has been a significant challenge in oncology. This technical guide focuses on the cellular uptake and distribution of a representative KRAS G12D inhibitor, MRTX1133, a potent and selective non-covalent inhibitor. Understanding how this class of inhibitors enters and is distributed within cells and tissues is paramount for optimizing their therapeutic efficacy.

Quantitative Data Summary

The following tables summarize key quantitative data for the KRAS G12D inhibitor MRTX1133, based on available preclinical data. This data is essential for understanding its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of MRTX1133

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Binding Affinity (KD) | ~0.8 nM | Biochemical Assay | [1] |

| IC50 (Cellular) | ~5 nM | Cellular Assays | [1] |

| Selectivity | High | Binds selectively to KRAS G12D over wild-type KRAS. | [2] |

Table 2: Preclinical Pharmacokinetics of Representative KRAS G12D Inhibitors

| Inhibitor | Administration | Key Findings | Reference |

| MRTX1133 | Intravenous/Oral (Prodrug) | Significant tumor growth reduction in xenograft models. A prodrug of MRTX1133 has been developed to improve oral bioavailability. | [2][3][4] |

| HRS-4642 | Oral | Good pharmacokinetic and pharmacodynamic characteristics; tends to accumulate in tumors. | [5] |

| AZD0022 | Oral | 30-70% absorption from the GI tract; extensive tissue distribution. | [6] |

| INCB161734 | Oral | Orally bioavailable with demonstrated in vivo efficacy in tumor models. | [7] |

Experimental Protocols

Detailed experimental protocols are critical for the replication and validation of findings. Below are representative methodologies for key experiments used to characterize KRAS G12D inhibitors.

Protocol 1: Cellular Proliferation Assay

This protocol is used to determine the effect of a KRAS G12D inhibitor on the growth of cancer cell lines harboring the G12D mutation.

-

Cell Seeding: Plate KRAS G12D mutant cancer cells (e.g., PANC-1, Panc 04.03) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the KRAS G12D inhibitor (e.g., MRTX1133) for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to the wells and measure the luminescence, which is proportional to the number of viable cells.

-

Data Analysis: Plot the cell viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Western Blotting for Pathway Modulation

This protocol assesses the inhibitor's ability to block downstream signaling from KRAS G12D.

-

Cell Lysis: Treat KRAS G12D mutant cells with the inhibitor for a defined time, then lyse the cells in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated and total forms of downstream effector proteins (e.g., ERK, AKT).

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the extent of pathway inhibition.

Protocol 3: In Vivo Xenograft Model for Efficacy and Distribution

This protocol evaluates the anti-tumor activity and distribution of the inhibitor in a living organism.

-

Tumor Implantation: Subcutaneously implant human cancer cells with the KRAS G12D mutation into immunodeficient mice.

-

Treatment Administration: Once tumors reach a specified volume, administer the KRAS G12D inhibitor to the mice via the appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Tumor Growth Monitoring: Measure tumor volume and body weight regularly throughout the study.

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: At specified time points after dosing, collect blood and tumor tissue to measure drug concentration (PK) and target engagement (PD) using methods like LC-MS/MS and Western blotting, respectively.[6]

-

Efficacy Assessment: At the end of the study, compare the tumor volumes between the treated and control groups to determine the anti-tumor efficacy.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are crucial for understanding complex biological processes and experimental designs.

Caption: KRAS G12D Signaling Pathway and Point of Inhibition.

References

- 1. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KRAS G12D targeted therapies for pancreatic cancer: Has the fortress been conquered? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MRTX1133 Targets Tumors with KRAS G12D Mutations - NCI [cancer.gov]

- 4. researchgate.net [researchgate.net]

- 5. New exploration of KRASG12D inhibitors and the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. incytemi.com [incytemi.com]

Unraveling the Pharmacodynamics of KRAS G12D Inhibition: A Technical Guide to Inhibitor 9 (MRTX1133)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacodynamics of the selective KRAS G12D inhibitor, MRTX1133, a compound identified as "inhibitor 9" in patent literature. As the KRAS G12D mutation is a key driver in a significant portion of pancreatic, colorectal, and non-small cell lung cancers, understanding the cellular and molecular effects of its targeted inhibition is paramount for advancing novel cancer therapeutics. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to offer a comprehensive resource for the scientific community.

Quantitative Pharmacodynamic Data

The efficacy of MRTX1133 has been evaluated across a panel of cancer cell lines harboring the KRAS G12D mutation, as well as other KRAS variants and wild-type KRAS. The following tables summarize the key in vitro pharmacodynamic parameters of MRTX1133, focusing on its impact on cell viability and the inhibition of downstream signaling.

Table 1: Cell Viability (IC50) of MRTX1133 in Various Cancer Cell Lines

| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Reference |

| AGS | Gastric | G12D | 6 | [1][2] |

| HPAC | Pancreatic | G12D | ~5 (median) | [3] |

| LS513 | Colorectal | G12D | 120 | [4] |

| HPAF-II | Pancreatic | G12D | 1800 | [4] |

| SNUC2B | Colorectal | G12D | 5700 | [4] |

| PANC-1 | Pancreatic | G12D | 2800 | [4] |

| SW480 | Colorectal | G12V | >1000 | [5] |

| CAPAN2 | Pancreatic | G12V | >1000 | [5] |

| MKN1 | Gastric | WT (amplified) | >3000 | [1] |

Table 2: Inhibition of ERK Phosphorylation (pERK IC50) by MRTX1133

| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) | Reference |

| AGS | Gastric | G12D | 2 | [1][2] |

| HPAC | Pancreatic | G12D | <3 | [3] |

| Panc 04.03 | Pancreatic | G12D | ~5 (median) | [1][3] |

| KRAS G12D-mutant cell lines (median) | Various | G12D | ~5 | [3] |

| MIA-PaCa-2 (2D) | Pancreatic | G12C | 3.1 | [6] |

| MIA-PaCa-2 (3D Spheroid) | Pancreatic | G12C | 200 | [6] |

| KRAS WT cell lines | Various | WT | >1000-fold selective | [3] |

Core Experimental Protocols

The following sections detail the methodologies for the key assays used to characterize the pharmacodynamics of MRTX1133.

Cell Viability Assay

This protocol is employed to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).

Workflow:

Caption: Workflow for determining cell viability IC50 values.

Detailed Steps:

-

Cell Seeding: Cancer cell lines are seeded into 96-well, black-walled, clear-bottom plates at a density of 2,000 to 5,000 cells per well.[7]

-

Treatment: After 24 hours to allow for cell adherence, the cells are treated with serial dilutions of MRTX1133. A DMSO control is included.[5]

-

Viability Measurement: Cell viability is determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.[5] An equal volume of CellTiter-Glo® reagent is added to each well, and after a 10-minute incubation at room temperature to lyse the cells, luminescence is recorded.[5]

-

Data Analysis: Luminescence values are normalized to the DMSO control, and IC50 values are calculated using a non-linear regression model in software such as GraphPad Prism.[5]

ERK Phosphorylation (pERK) Inhibition Assay

This assay quantifies the inhibition of a key downstream effector in the KRAS signaling pathway, phosphorylated ERK, to assess the direct impact of the inhibitor on pathway activity.

Workflow:

Caption: General workflow for assessing pERK inhibition.

Detailed Methodologies:

-

Western Blotting:

-

Cells are treated with varying concentrations of MRTX1133 for a specified duration (e.g., 24 hours).[5]

-

Following treatment, cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK (pERK) and total ERK.

-

A loading control, such as β-actin or Ran, is also probed to ensure equal protein loading.[5]

-

Secondary antibodies conjugated to a detectable marker are used for visualization, and band intensities are quantified to determine the ratio of pERK to total ERK.

-

-

AlphaLISA (Homogeneous Time-Resolved Fluorescence - HTRF):

-

This is a high-throughput, no-wash immunoassay.

-

Cells are cultured and treated in microplates. For 3D spheroid assays, cells are cultured in ultra-low attachment plates.[6]

-

Cells are lysed, and the lysate is incubated with acceptor beads conjugated to an antibody for total ERK and donor beads conjugated to an antibody for pERK.

-

In the presence of pERK, the beads are brought into proximity, and upon laser excitation of the donor beads, a singlet oxygen is generated, which triggers a chemiluminescent signal from the acceptor beads.

-

The signal is measured, and IC50 values are calculated.[6]

-

Signaling Pathway and Mechanism of Action

The primary mechanism of action of MRTX1133 is the direct, non-covalent inhibition of the KRAS G12D mutant protein. This targeted binding prevents the interaction of KRAS G12D with its downstream effectors, thereby abrogating the aberrant signaling cascade that drives cancer cell proliferation and survival.

KRAS Signaling Pathway and Inhibition by MRTX1133

Caption: The KRAS signaling pathway and the point of inhibition by MRTX1133.

The constitutively active KRAS G12D mutant bypasses the need for upstream signals from receptor tyrosine kinases (RTKs) to maintain its active, GTP-bound state. This leads to the continuous activation of downstream pro-proliferative and survival pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[4] MRTX1133 selectively binds to the KRAS G12D protein, locking it in an inactive conformation and preventing its interaction with downstream effectors like RAF and PI3K, thereby inhibiting the oncogenic signaling cascade.[1][8]

Prodrug Strategy for Enhanced Bioavailability

A significant challenge with MRTX1133 is its low oral bioavailability.[9] To address this, a prodrug approach has been developed, with "prodrug 9" being a lead candidate.[10][11]

Caption: Prodrug 9 strategy to improve oral delivery of MRTX1133.

Prodrug 9 is designed to mask a secondary amine group in MRTX1133 that is hypothesized to hinder gastrointestinal absorption.[9] This modification allows for improved systemic exposure and oral bioavailability.[10] Following absorption, the prodrug is converted in vivo to the active MRTX1133, enabling it to exert its inhibitory effect on KRAS G12D.[12] Studies in mice have shown that oral administration of prodrug 9 leads to higher and more sustained tumor concentrations of MRTX1133 compared to the oral administration of MRTX1133 itself.[12]

Conclusion

MRTX1133 ("inhibitor 9") is a potent and selective non-covalent inhibitor of KRAS G12D, demonstrating significant anti-proliferative and pro-apoptotic effects in cancer cell lines harboring this mutation. Its mechanism of action involves the direct suppression of the KRAS signaling pathway, as evidenced by the robust inhibition of ERK phosphorylation. While the parent compound shows limited oral bioavailability, the development of prodrug 9 presents a viable strategy to overcome this limitation. The data and protocols presented in this guide provide a solid foundation for further research and development of KRAS G12D targeted therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. ascopubs.org [ascopubs.org]

- 5. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reactionbiology.com [reactionbiology.com]

- 7. biorxiv.org [biorxiv.org]

- 8. MRTX1133 | KRAS G12D inhibitor | CAS 2621928-55-8 | antitumor activity | Buy MRTX-1133 from Supplier InvivoChem [invivochem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Prodrug of MRTX1133 as an Oral Therapy for Cancers with KRASG12D Mutation - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage In Vivo Efficacy of KRAS G12D Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage in vivo efficacy of inhibitors targeting the KRAS G12D mutation, a critical oncogenic driver in various cancers, including pancreatic, colorectal, and lung cancers.[1][2][3][4] While specific public data for a compound designated solely as "inhibitor 9" is limited and appears to be primarily referenced in patent literature (WO2021108683A1, compound 20), this document synthesizes available preclinical data from several well-characterized KRAS G12D inhibitors to provide a representative understanding of their in vivo performance.[5] The information presented herein is intended to offer valuable insights for researchers and professionals involved in the development of novel cancer therapeutics.